molecular formula C18H25N7O2S2 B2518204 1,3-Dimethyl-8-(3-methyl-1-piperidinyl)-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethyl]purine-2,6-dione CAS No. 850914-56-6

1,3-Dimethyl-8-(3-methyl-1-piperidinyl)-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethyl]purine-2,6-dione

Cat. No. B2518204
CAS RN: 850914-56-6
M. Wt: 435.57
InChI Key: VXJNXUCRGATLNC-UHFFFAOYSA-N
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Description

1,3-dimethyl-8-(3-methyl-1-piperidinyl)-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethyl]purine-2,6-dione is an oxopurine.

Scientific Research Applications

Synthetic Methodologies and Derivatives

  • Synthetic Access to Purine Derivatives

    Research has focused on the synthesis of purine derivatives, including those with thiadiazolyl groups, highlighting methodologies for creating compounds with potential biological activities. These synthetic routes often involve complex reactions to introduce specific substituents into the purine core, aiming at enhancing the compound's pharmacological profile or studying its chemical properties (Gobouri, 2020).

  • Biological Activity of Purine and Pyridine Derivatives

    A series of substituted pyridines and purines containing thiazolidinedione moieties have been designed and synthesized. These compounds were evaluated for their biological effects, such as impacts on triglyceride accumulation and hypoglycemic activities, demonstrating the potential for therapeutic applications of these chemical frameworks (Kim et al., 2004).

  • Development of Antiasthmatic Agents

    Studies have also explored the synthesis of xanthene derivatives, including purine diones, for their potential antiasthmatic activity. These research efforts aim to develop new pharmacological agents that can provide therapeutic benefits in treating respiratory conditions (Bhatia et al., 2016).

Purine Metabolism and Activity

  • Purine Metabolism Studies

    Research into purine metabolism has identified compounds that can influence the synthesis of purines, offering insights into the biochemical pathways involved and potential targets for therapeutic intervention. Such studies contribute to understanding the role of purines in various biological processes and diseases (Krakoff, 1964).

  • Antibacterial and Antifungal Activities

    The exploration of purine derivatives has extended to their potential antibacterial and antifungal properties. These compounds are evaluated for their efficacy against various microbial strains, contributing to the search for new antimicrobial agents (Song et al., 2017).

properties

IUPAC Name

1,3-dimethyl-8-(3-methylpiperidin-1-yl)-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N7O2S2/c1-11-6-5-7-24(10-11)16-19-14-13(15(26)23(4)18(27)22(14)3)25(16)8-9-28-17-21-20-12(2)29-17/h11H,5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXJNXUCRGATLNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=NC3=C(N2CCSC4=NN=C(S4)C)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N7O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dimethyl-8-(3-methylpiperidin-1-yl)-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Dimethyl-8-(3-methyl-1-piperidinyl)-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethyl]purine-2,6-dione
Reactant of Route 2
Reactant of Route 2
1,3-Dimethyl-8-(3-methyl-1-piperidinyl)-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethyl]purine-2,6-dione
Reactant of Route 3
Reactant of Route 3
1,3-Dimethyl-8-(3-methyl-1-piperidinyl)-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethyl]purine-2,6-dione
Reactant of Route 4
Reactant of Route 4
1,3-Dimethyl-8-(3-methyl-1-piperidinyl)-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethyl]purine-2,6-dione
Reactant of Route 5
Reactant of Route 5
1,3-Dimethyl-8-(3-methyl-1-piperidinyl)-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethyl]purine-2,6-dione
Reactant of Route 6
Reactant of Route 6
1,3-Dimethyl-8-(3-methyl-1-piperidinyl)-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethyl]purine-2,6-dione

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